3-ethyl-1-{[5-(thiophen-2-yl)furan-2-yl]methyl}urea
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Overview
Description
3-ethyl-1-{[5-(thiophen-2-yl)furan-2-yl]methyl}urea is a synthetic organic compound that features a unique combination of thiophene and furan rings. These heterocyclic structures are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure suggests potential utility in various scientific research fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It’s known that thiophene derivatives can influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Action Environment
The stability and efficacy of thiophene derivatives can be influenced by various factors, including temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1-{[5-(thiophen-2-yl)furan-2-yl]methyl}urea typically involves the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Coupling of thiophene and furan rings: The thiophene and furan rings are then coupled using a suitable linker, such as a methylene group, under appropriate reaction conditions.
Urea formation: The final step involves the reaction of the coupled product with an isocyanate to form the urea derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides and furans, respectively.
Reduction: Reduction reactions can target the urea moiety, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Sulfoxides and furans.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving thiophene and furan derivatives.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Thiophene derivatives: Such as suprofen and articaine, which are known for their anti-inflammatory and anesthetic properties.
Furan derivatives: Including various furan-based pharmaceuticals with antimicrobial and anticancer activities.
Uniqueness: 3-ethyl-1-{[5-(thiophen-2-yl)furan-2-yl]methyl}urea is unique due to its combined thiophene and furan structure, which may confer a broader range of biological activities and applications compared to compounds containing only one of these rings.
Properties
IUPAC Name |
1-ethyl-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-2-13-12(15)14-8-9-5-6-10(16-9)11-4-3-7-17-11/h3-7H,2,8H2,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPVLBPLSCWUAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=CC=C(O1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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